molecular formula C10H15ClN2O3 B13010091 Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate

Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate

Cat. No.: B13010091
M. Wt: 246.69 g/mol
InChI Key: SXTFZKJGYHVVDG-YVMONPNESA-N
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Description

Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate is a heterocyclic compound featuring a piperazine ring with a conjugated double bond (ylidene group) at the 2-position. The piperazine core is substituted with a 2-chloroacetyl group at the 4-position and an ethyl acetate moiety at the adjacent position. The chloroacetyl group enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions, while the ethyl ester group improves solubility in organic solvents .

Properties

Molecular Formula

C10H15ClN2O3

Molecular Weight

246.69 g/mol

IUPAC Name

ethyl (2Z)-2-[4-(2-chloroacetyl)piperazin-2-ylidene]acetate

InChI

InChI=1S/C10H15ClN2O3/c1-2-16-10(15)5-8-7-13(4-3-12-8)9(14)6-11/h5,12H,2-4,6-7H2,1H3/b8-5-

InChI Key

SXTFZKJGYHVVDG-YVMONPNESA-N

Isomeric SMILES

CCOC(=O)/C=C\1/CN(CCN1)C(=O)CCl

Canonical SMILES

CCOC(=O)C=C1CN(CCN1)C(=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate involves several steps. One common synthetic route includes the reaction of piperazine with chloroacetyl chloride to form 2-chloroacetylpiperazine. This intermediate is then reacted with ethyl acetoacetate under specific conditions to yield the final product . Industrial production methods may involve bulk manufacturing, sourcing, and procurement of the compound .

Chemical Reactions Analysis

Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate has attracted attention for its antibacterial properties. Research indicates that derivatives of this compound exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

  • In Vitro Studies : Compounds derived from piperazine structures have been tested for their antibacterial activity using methods such as microbroth dilution. Some derivatives have shown minimal inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
  • Structure-Activity Relationship (SAR) : Understanding how structural variations affect biological activity is crucial. For example, modifications in the piperazine ring or substituents on the acetyl group can significantly influence efficacy against specific bacterial strains .

Case Studies

  • Synthesis and Activity of Imidazole Derivatives : A study highlighted the synthesis of imidazole derivatives related to this compound, demonstrating effective antibacterial properties against Escherichia coli and Staphylococcus aureus . The study utilized various spectroscopic techniques for characterization and showed promising results in terms of yield and bioactivity.
  • Triazolo Derivatives : Another investigation into triazolo derivatives revealed that modifications similar to those in this compound could lead to compounds with enhanced antibacterial properties, further supporting the potential applications of piperazine-based structures in drug discovery .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biological processes and pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents .

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Cores
Compound Name Key Structural Features Molecular Formula Key Differences Applications/Findings
Ethyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate Piperidine ring (saturated) with 6-chloropyridazine and ethyl acetate C₁₃H₁₈ClN₃O₂ Saturated piperidine vs. piperazin-2-ylidene; pyridazine substituent Pharmaceutical intermediate (e.g., kinase inhibitors)
Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate Piperazine ring with 3-chlorophenyl and isothiazole groups C₁₈H₂₀ClN₅O₂S Isothiazole and cyano groups vs. chloroacetyl; fully saturated piperazine Investigated for CNS modulation due to piperazine’s affinity for serotonin receptors
[1-(2-Chloroacetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester Piperazin-2-yl ring with 3-oxo and chloroacetyl groups C₁₀H₁₅ClN₂O₄ 3-oxo group introduces hydrogen-bonding capability Intermediate in peptidomimetic drug synthesis

Key Structural Insights :

  • Chloroacetyl substitution differentiates it from morpholine-based derivatives (e.g., 4-(2-chloroacetyl)-morpholine in ), which lack the piperazine ring’s nitrogen-based reactivity .
Functional Group Analogues
Compound Name Key Functional Groups Reactivity/Applications
Ethyl N-(2-chloroacetyl)-N-[(3,5-dimethoxyphenyl)amino]acetate (3a) Chloroacetyl, dimethoxyphenylamino, ethyl ester 98% yield in synthesis; used to generate pyrazolo-oxothiazolidines as enzyme inhibitors
Ethyl 2-[(2-chloroacetyl)amino]acetate Chloroacetyl-amino, ethyl ester Simpler structure; used as a precursor for heterocyclic compounds
(Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate Hydrazinylidene, chloro, ethyl ester Planar hydrazone structure vs. piperazine; studied for crystallographic properties
Physicochemical Properties
Property Target Compound (Predicted) Ethyl 2-(piperidin-4-yl)acetate Ethyl N-(2-chloroacetyl)-N-[(3,5-dimethoxyphenyl)amino]acetate
Molecular Weight ~285 g/mol 171.23 g/mol 316.2 g/mol
LogP (Predicted) ~1.8 0.98 2.1
Hydrogen Bond Acceptors 5 3 7
Solubility (mg/mL) Moderate in DMSO 28.7 (Water) Low in water; high in ethyl acetate

Notable Trends:

  • The chloroacetyl group increases molecular weight and lipophilicity (higher LogP) compared to non-halogenated analogues .

Biological Activity

Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound, with the CAS number 1956370-13-0, features a piperazine ring substituted with a chloroacetyl group, which is hypothesized to enhance its biological activity. The structural formula can be represented as follows:

C12H14ClN3O2\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}_3\text{O}_2

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate significant activity comparable to standard antibiotics.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/mL
This compoundEscherichia coli16 μg/mL
Ciprofloxacin (control)Staphylococcus aureus16 μg/mL
Ciprofloxacin (control)Escherichia coli8 μg/mL

These findings suggest that this compound exhibits moderate to good antibacterial activity , particularly against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using various cancer cell lines demonstrated that certain derivatives of the compound exhibited notable cytotoxic effects.

Table 2: Anticancer Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundHeLa20.5
This compoundMDA-MB-23125.3
5-Fluorouracil (control)HeLa10.0
Tomudex (control)MDA-MB-23115.0

The compound showed promising anticancer activity , although it was less potent than established chemotherapeutics like 5-fluorouracil and tomudex .

The mechanism by which this compound exerts its biological effects is believed to involve interactions at the molecular level, potentially through inhibition of key enzymes or pathways involved in bacterial growth and cancer cell proliferation. Molecular docking studies support this hypothesis by demonstrating favorable binding interactions with target proteins .

Case Studies and Research Findings

  • Antibacterial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial properties, with some derivatives showing MIC values comparable to ciprofloxacin, indicating their potential as effective antimicrobial agents .
  • Anticancer Study : Research on the anticancer effects revealed that while some compounds derived from this structure showed good cytotoxicity against cancer cells, further optimization is necessary to enhance their efficacy .

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